9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Description
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a purine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEPJYHYJWVLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and purine derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. It has been studied for its anticancer properties, particularly its ability to inhibit specific enzymes involved in tumor growth.
Anticancer Activity :
- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors involved in cancer pathways. It has shown promise as an EGFR (Epidermal Growth Factor Receptor) inhibitor, with an IC50 value of 29.4 nM against HCC827 cells, indicating potent activity against certain cancer types .
Case Study :
In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. A recent study evaluated its efficacy in a mouse model with established tumors, where administration at a dosage of 5 mg/kg orally resulted in significant tumor growth reduction compared to control groups.
Enzyme Inhibition Studies
The compound's structure allows it to act as an enzyme inhibitor, making it valuable in biochemical research. It has been investigated for its ability to inhibit various enzymes linked to metabolic pathways and disease processes.
Biological Activity :
Research indicates that the compound modulates apoptotic pathways by altering the levels of pro-apoptotic and anti-apoptotic proteins in treated cells. Western blot assays have confirmed these findings, highlighting its role in promoting cell death in malignancies .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, making it useful for developing new compounds with potential biological activity.
Data Table: Summary of Biological Activities
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Significant reduction in tumor growth in mouse models (5 mg/kg) |
| Study 2 | Mechanistic Insights | Increased pro-apoptotic markers; decreased anti-apoptotic proteins |
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
Compared to similar compounds, 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide exhibits unique properties due to the specific arrangement of its functional groups
Biological Activity
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative with significant potential in various biological applications. Its unique structure, which includes an ethoxyphenyl group and a methylphenyl group, contributes to its diverse biological activities. This compound has been investigated for its potential roles in enzyme inhibition, receptor binding, and therapeutic applications, particularly in the fields of cancer and inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, leading to various physiological effects. The precise mechanisms can vary depending on the target and context of use.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of S-nitrosoglutathione reductase (GSNOR), which plays a crucial role in nitric oxide signaling and cellular redox status .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival suggests its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. By inhibiting specific inflammatory mediators and pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
Case Studies
- Inhibition of GSNOR : A study focused on the kinetic and cellular characterization of novel inhibitors, including this compound, revealed that this compound effectively inhibits GSNOR activity, leading to enhanced levels of S-nitrosothiols which are critical for various cellular functions .
- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound was shown to induce significant cytotoxic effects at micromolar concentrations, with IC50 values indicating potent activity against breast and colon cancer cells .
- Inflammatory Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis, suggesting its potential utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide?
The synthesis typically involves multi-step reactions starting with purine core formation, followed by substitution reactions to introduce ethoxyphenyl and methylphenyl groups. Key steps include:
- Halogenation : Using reagents like PCl₃ or SOCl₂ to activate positions for substitution.
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl group introductions .
- Carboxamide formation : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization.
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves bond lengths (e.g., purine core C-N bonds: ~1.34 Å) and dihedral angles between aromatic rings .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What are the primary biological targets of this compound?
Purine derivatives often target enzymes involved in inflammation or cancer, such as:
- Cyclooxygenase (COX) isoforms : IC₅₀ values are determined via enzyme inhibition assays .
- Kinases or receptors : Fluorescence polarization assays assess binding affinity . Target specificity is influenced by substituent hydrophobicity (e.g., ethoxyphenyl groups enhance membrane permeability) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
- Solvent polarity control : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in amidation .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions . Purity is validated via HPLC (≥95% area under the curve) .
Q. How do structural modifications (e.g., substituent positions) affect bioactivity?
- Ethoxyphenyl vs. methoxyphenyl : Ethoxy groups increase lipophilicity (logP +0.3), enhancing cellular uptake .
- Methylphenyl orientation : Para-substitution reduces steric hindrance, improving COX-2 binding (ΔG = -9.2 kcal/mol vs. -8.5 for meta) . Comparative SAR studies use molecular docking (e.g., AutoDock Vina) and in vitro IC₅₀ profiling .
Q. How can contradictions in reported biological data be resolved?
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions:
- Enzyme source : Recombinant vs. native COX isoforms differ in activation states .
- Cellular models : Tumor cell lines (e.g., HeLa vs. MCF-7) exhibit divergent metabolic profiles . Standardization via orthogonal assays (e.g., SPR for binding, qPCR for gene expression) reduces variability .
Q. What computational methods predict this compound’s pharmacokinetics?
Q. How does this compound compare to analogs with bromo/fluoro substituents?
- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, enhancing covalent binding to cysteine residues (e.g., in kinases) .
- Fluorophenyl analogs : Improve metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for non-fluorinated) due to reduced CYP2D6 affinity . Comparative studies require LC-MS/MS for metabolite identification .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Purine core formation | POCl₃, 110°C, 12 h | 65 | 92 | |
| Aryl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h | 78 | 95 | |
| Amidation | EDC, HOBt, DCM, RT, 24 h | 85 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
